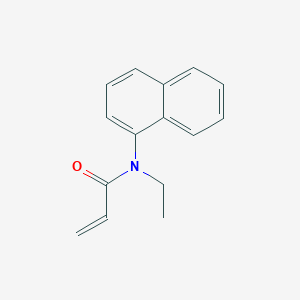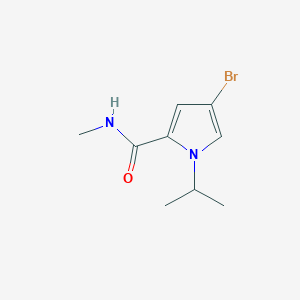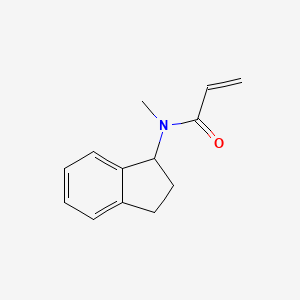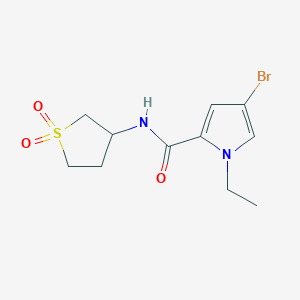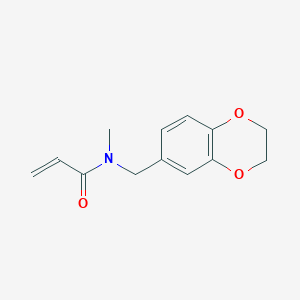![molecular formula C11H12ClNO B7556946 N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide, also known as CLOMIPHENE, is a non-steroidal fertility drug that is widely used in the treatment of female infertility. This compound is also used in research laboratories to study the effects of estrogen on the reproductive system.
Mécanisme D'action
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide works by blocking the action of estrogen in the body. It binds to estrogen receptors in the hypothalamus, which is a part of the brain that controls the release of hormones that regulate the menstrual cycle. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are hormones that stimulate the ovaries to produce eggs.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide has a number of biochemical and physiological effects on the body. It increases the production of FSH and LH, which stimulates the ovaries to produce eggs. In addition, it also increases the production of testosterone in men. However, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide can also have negative effects on the body, such as causing hot flashes, mood swings, and headaches.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is widely used in research laboratories due to its ability to induce ovulation in women with anovulatory infertility. It is also relatively inexpensive and easy to obtain. However, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide can have negative side effects on the body, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide. One area of research is the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on the body, particularly in women who have used the drug for extended periods of time. Finally, there is also a need for more research on the effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on male fertility, particularly in men with low testosterone levels.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is a non-steroidal fertility drug that is widely used in the treatment of female infertility. It is also used in research laboratories to study the effects of estrogen on the reproductive system. While N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide has a number of advantages, such as its ability to induce ovulation, it also has limitations and negative side effects that need to be taken into account. There is a need for more research in this area to develop new drugs that are more effective and have fewer side effects, and to study the long-term effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on the body.
Méthodes De Synthèse
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is synthesized by reacting 3-chlorobenzyl chloride with N,N-dimethylacrylamide in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is used in research laboratories to study the effects of estrogen on the reproductive system. It is commonly used to induce ovulation in women with anovulatory infertility, which is a condition where the ovaries do not release an egg each month. In addition, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is also used to treat male infertility by increasing the production of testosterone.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-3-11(14)13(2)8-9-5-4-6-10(12)7-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRODOYFSNEVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

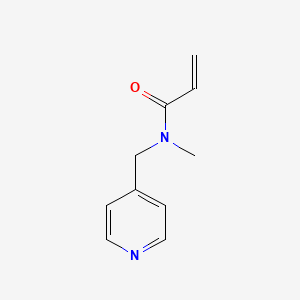

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
